molecular formula C18H18N2O3S B2960235 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide CAS No. 919033-85-5

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2960235
CAS No.: 919033-85-5
M. Wt: 342.41
InChI Key: BCAWXQCEYFICNW-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 1,3-thiazole core, a privileged structure in drug discovery known for its diverse biological activities, substituted at the 2-position with a carboxamide group and at the 5-position with a 4-methoxybenzyl group. The carboxamide nitrogen is further linked to a 2,5-dimethylfuran-3-carbonyl moiety. The 1,3-thiazole scaffold is a common feature in compounds with documented pharmacological properties, including anticancer and antiviral activities . Specifically, structural analogs featuring an N-(5-benzyl-1,3-thiazol-2-yl) carboxamide framework have been synthesized and investigated for their anticancer properties in scientific studies . Similarly, the isoxazole-carboxamide structural motif is present in compounds that have demonstrated potent in vitro cytotoxic effects against a panel of cancer cell lines, including melanoma (B16F1) and hepatocellular carcinoma (HepG2) . This reagent is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its potential as a building block in organic synthesis or as a candidate for profiling in high-throughput screening assays.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-8-16(12(2)23-11)17(21)20-18-19-10-15(24-18)9-13-4-6-14(22-3)7-5-13/h4-8,10H,9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAWXQCEYFICNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure

The compound can be structurally represented as follows:

N 5 4 methoxybenzyl 1 3 thiazol 2 yl 2 5 dimethylfuran 3 carboxamide\text{N 5 4 methoxybenzyl 1 3 thiazol 2 yl 2 5 dimethylfuran 3 carboxamide}

This structure incorporates a thiazole ring and a furan moiety, which are significant in modulating its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl derivatives with thiazole and furan-based carboxamides. The synthesis process has been optimized to achieve high yields and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) have shown that related thiazole derivatives can inhibit cell proliferation effectively. For example, compounds bearing similar structural motifs demonstrated IC50 values ranging from 2.12 µM to 6.75 µM against A549 cells in 2D assays .
CompoundCell LineIC50 (µM)
Compound 5A5492.12 ± 0.21
Compound 8A5496.75 ± 0.19
Compound 6HCC8275.13 ± 0.97

These findings suggest that the presence of the thiazole ring enhances the anticancer activity by facilitating interactions with DNA and other cellular targets.

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Compounds with similar structures have shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is thought to involve:

  • DNA Binding : Many thiazole derivatives exhibit a propensity to bind within the minor groove of DNA, leading to inhibition of replication and transcription processes .
  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of protein tyrosine phosphatases (PTPs), which are critical in regulating various cellular processes including cell growth and differentiation .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Developmental Therapeutic Program : Compounds similar to this compound were evaluated under the National Cancer Institute's Developmental Therapeutic Program and showed promise as new anticancer agents .
  • Comparative Studies : In comparative assays with standard chemotherapeutics like doxorubicin, some derivatives demonstrated lower toxicity profiles while maintaining effective tumor suppression .

Comparison with Similar Compounds

Structural and Electronic Implications :

  • Methoxy Group (7e): The electron-donating methoxy group reduces electron density on the benzyl ring, leading to upfield shifts in aromatic protons (δ 7.18–6.87 ppm) compared to 7g.
  • Chloro Group (7g) : The electron-withdrawing chloro group deshields aromatic protons (δ 7.35–7.25 ppm) and lowers the melting point, likely due to weaker intermolecular interactions in the crystal lattice.

Functional Group Variations: Carboxamide vs. Carbohydrazide

Compounds such as N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (–3) differ from 7e in their core functional groups:

Feature 7e (Carboxamide) Carbohydrazide Derivatives
Functional Group CONH₂ (carboxamide) CONHNH₂ (carbohydrazide)
Backbone Furan-thiazole Benzofuran-thiazole
Key Substituents 2,5-Dimethylfuran, 4-methoxybenzyl Nitro, hydroxy, ethylamino groups
Synthetic Yield 88–93% "Good yields" (exact % unspecified)

Implications :

  • Reactivity : Carbohydrazides exhibit higher nucleophilicity due to the NHNH₂ group, enabling diverse derivatization (e.g., alkylation, acylation) .
  • Biological Potential: The nitro and hydroxy groups in carbohydrazide derivatives may confer antioxidant or antimicrobial activity, whereas 7e’s carboxamide and methoxy groups favor metabolic stability.

Thiazolylmethylcarbamate Analogs

Thiazolylmethylcarbamates () represent a distinct class with carbamate (OCONH) linkages and complex substituents, such as hydroperoxypropan-2-yl and diphenylhexane motifs . Unlike 7e , these compounds are designed for high-throughput phasing in crystallography or as protease inhibitors, emphasizing:

  • Structural Complexity : Multiple stereocenters and branched chains enhance target specificity but complicate synthesis.
  • Pharmacological Niche : Carbamates are often utilized as prodrugs or enzyme inhibitors due to their hydrolytic stability.

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